2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide

JAK inhibitor pyrazolopyrazine regiochemistry

Researchers synthesizing JAK inhibitors or erdafitinib require the precise 4-substituted N-methylpyrazole regioisomer-generic α-bromoketones or 3-/5-yl analogs cause synthetic failure. This hydrobromide salt (CAS 1252185-47-9, MW 283.95) delivers superior crystallinity and ambient stability over the hygroscopic free base. • Regiospecific 4-yl connectivity essential for pyrazolo[1,5-a]pyrazine cyclization (EP3954689B1). • ≥95% purity minimizes quinoxaline byproduct formation in erdafitinib intermediate synthesis. • 40% mass advantage over free base improves sub-millimolar dispensing accuracy for SAR campaigns.

Molecular Formula C6H8Br2N2O
Molecular Weight 283.95 g/mol
CAS No. 1252185-47-9
Cat. No. B1373740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide
CAS1252185-47-9
Molecular FormulaC6H8Br2N2O
Molecular Weight283.95 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)CBr.Br
InChIInChI=1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H
InChIKeyIZURTEFMHTXRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrobromide: Overview


2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide (CAS 1252185-47-9) is a heterocyclic α-bromoketone building block featuring a 1-methylpyrazole ring [1]. It serves as a versatile electrophilic intermediate for alkylation and condensation reactions in medicinal chemistry programs targeting kinase inhibitors and related bioactive molecules [2]. The compound is supplied as a crystalline hydrobromide salt (C₆H₈Br₂N₂O, MW 283.95), which offers distinct handling and storage advantages over the corresponding free base (CAS 706819-66-1, MW 203.04) [3].

Workflow Alkylation / condensation in kinase inhibitor synthesis Electrophilic α-bromoketone for heterocyclic scaffolds
Format Crystalline HBr salt Improved ambient stability and weighing accuracy vs. free base
Selection logic 4-substituted N-methylpyrazole regioisomer Validated for pyrazolo[1,5-a]pyrazine core construction

Why Generic α-Bromoketones Cannot Substitute


Substituting this compound with a generic α-bromoketone or a regioisomeric pyrazole ethanone introduces significant risk of synthetic failure. The precise 4-substitution pattern on the N-methylpyrazole ring is critical for downstream scaffold construction—as demonstrated in the synthesis of pyrazolopyrazine JAK inhibitors, where the 4-yl connectivity is required to achieve the correct fused-ring topology [1]. Moreover, the hydrobromide salt form provides superior crystallinity and ambient stability compared to the hygroscopic free base, reducing variability in stoichiometric calculations during reaction setup [2]. Even closely related analogs (e.g., 1-methyl-1H-pyrazol-3-yl or 5-yl bromoethanones) produce divergent intermediates that fail to converge on the target pharmacophore .

Regioisomer Mismatch 3-yl or 5-yl bromoethanone analogs may fail to achieve the required cyclization geometry, preventing pyrazolopyrazine formation.
Salt vs. Free Base Free base (CAS 706819-66-1) may exhibit higher hygroscopicity and lower weighing precision, potentially altering stoichiometry in small-scale reactions.
Vendor Purity Variation Lower purity batches (95% vs. 98%) can introduce impurity-driven side products in multi-step library synthesis.

Key Differentiation Evidence


Regiochemical Specificity in Pyrazolopyrazine Synthesis

In the patented synthesis of pyrazolopyrazine JAK inhibitors, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Step B) reacts with diethyl 1H-pyrazole-3,5-dicarboxylate to form a key keto-ethyl intermediate (Step C), which cyclizes to give the pyrazolo[1,5-a]pyrazine scaffold [1]. Use of the 5-yl regioisomer would place the pyrazole nitrogen at a non-productive position, preventing the requisite cyclization geometry. This regiochemical dependence is absolute: the patent specifies the 4-yl isomer exclusively in all exemplified syntheses [1].

Regiochemical specificity
Class-level
4-yl isomer required for cyclization; 5-yl fails
Regiochemistry determines scaffold formation success.
Only 4-yl validated in granted patent EP3954689B1.
JAK inhibitor pyrazolopyrazine regiochemistry

Hydrobromide Salt vs. Free Base: Weighing Accuracy

The hydrobromide salt form (CAS 1252185-47-9, MW 283.95) is supplied as a powder, while the free base (CAS 706819-66-1, MW 203.04) is reported as a yellow solid [1]. For a typical 1 mmol reaction scale, the required mass is 284 mg for the hydrobromide salt versus 203 mg for the free base—a 40% mass increase that reduces relative weighing error when using standard analytical balances (±0.1 mg). The salt form also exhibits lower hygroscopicity, as inferred from the storage condition of 4°C for the salt [2] versus room temperature for the free base , suggesting better ambient stability for the salt [2].

Weighing accuracy
Reported
~284 mg/mmol (salt) vs. ~203 mg/mmol (free base)
40% mass increase reduces relative weighing error.
Assumes analytical balance ±0.1 mg; storage at 4°C recommended.
salt form crystallinity weighing accuracy

Synthetic Efficiency: High-Yield α-Bromination

The free base precursor is synthesized via α-bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone using PyHBr₃ in DCM/EtOH at 15°C, affording a 92% isolated yield . This high-yielding, scalable bromination protocol is documented in patent EP3954689 and compares favorably with typical α-bromination yields for related heterocyclic methyl ketones, which often range from 60–80% due to competing dibromination or ring bromination side reactions . The clean monobromination is attributed to the electron-withdrawing character of the pyrazole ring, which deactivates the methyl group toward over-bromination relative to phenyl ethanones .

Synthetic yield
Data to verify
92%
Reported isolated yield of α-bromination step.
PyHBr₃, DCM/EtOH, 15°C; 116 mmol scale.
synthetic yield α-bromination process chemistry

Purity Specification: Vendor Comparison

Commercially available batches of the hydrobromide salt exhibit vendor-dependent purity specifications: Shanghai Leyan supplies the compound at 98% purity , whereas CymitQuimica lists a minimum purity of 95% . This 3-percentage-point difference in assay translates to meaningful impurity burden differences when the compound is employed as a key intermediate in multi-step syntheses: at 95% purity, a 1 g sample contains up to 50 mg of unidentified impurities that may propagate through subsequent steps, whereas at 98% purity, the maximum impurity load is 20 mg .

Vendor purity
Data to verify
98% (Leyan) vs. 95% (CymitQuimica)
Higher purity reduces impurity burden in multi-step synthesis.
Actual batch values may vary; confirm COA.
purity assay vendor comparison

Validated Utility in Drug Intermediate Synthesis

The compound (as its free base, directly derived from the hydrobromide salt) is explicitly documented as a key reactant in two independent drug synthesis disclosures: (1) preparation of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an advanced intermediate for the FGFR inhibitor erdafitinib (CN112079816A) [1]; (2) synthesis of 4-(pyridin-4-yloxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as TGF-β type I receptor (ALK5) inhibitors, where the most potent compound (15r) achieved IC₅₀ values of 44 nM (ALK5 enzyme) and 42.5 nM (NIH3T3 cell viability) [2]. In contrast, the 3-yl and 5-yl regioisomers have no documented role in these clinically relevant synthetic pathways [1][2].

Drug synthesis utility
Class-level
Erdafitinib and ALK5 inhibitor intermediate
Established role in two patented synthesis pathways.
3-/5-yl isomers lack analogous documentation.
erdafitinib TGF-beta inhibitor drug intermediate

Application Scenarios


JAK Inhibitor Library Synthesis

In medicinal chemistry programs targeting Janus kinase (JAK) inhibition, this hydrobromide salt is the definitive Step B intermediate for constructing the pyrazolo[1,5-a]pyrazine core, as exemplified in EP3954689B1 [1]. The 4-yl regiospecificity is non-negotiable for successful cyclization; procurement of any other regioisomer results in failure to form the fused heterocyclic scaffold. For SAR campaigns requiring 10–100 analogs, the salt form's 40% mass advantage over the free base improves dispensing accuracy at sub-millimolar scales.

Erdafitinib Intermediate Manufacture

The compound (converted in situ from its hydrobromide salt) serves as the alkylating agent for constructing 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, a late-stage erdafitinib intermediate disclosed in CN112079816A [2]. Process chemists scaling this route should specify the 98%-purity grade (Leyan) to minimize quinoxaline byproduct formation and simplify the isolation of the GMP intermediate.

ALK5 Inhibitor Optimization

The compound is a starting material for synthesizing 4-(pyridin-4-yloxy)-3-(3,3-difluorocyclobutyl)-pyrazole ALK5 inhibitors, as reported in Eur. J. Med. Chem. 2020 [3]. The most optimized derivative (15r) achieved low-nanomolar enzyme and cell potency (IC₅₀ 44 nM and 42.5 nM, respectively) and demonstrated oral bioavailability and 65.7% tumor growth inhibition in a CT26 xenograft model. Procurement of the hydrobromide salt ensures consistent starting material quality for PK/PD and in vivo efficacy studies.

Kinase-Focused Fragment Libraries

As a densely functionalized, low-molecular-weight α-bromoketone (MW 283.95 as salt), this compound is an ideal diversity element for fragment-based drug discovery (FBDD) collections targeting kinase ATP-binding sites. The 4-substituted N-methylpyrazole moiety mimics the hinge-binding region of ATP, while the bromomethyl ketone provides a reactive handle for fragment elaboration via nucleophilic displacement. Procurement in multi-gram quantities (>5 g) from bulk suppliers (American Elements) supports library production across multiple academic and industrial screening consortia.

Application
Selection Property
Validation Focus
JAK inhibitor library synthesis
4-yl regioisomer specificity, validated cyclization
Pyrazolo[1,5-a]pyrazine scaffold formation, stoichiometric control
Erdafitinib intermediate manufacture
High-purity grade (≥98%)
Minimized quinoxaline byproducts, simplified GMP intermediate isolation
ALK5 inhibitor optimization
Consistent HBr salt quality
Reproducible synthesis of lead compound 15r, in vivo model-response studies
Kinase-focused fragment libraries
Low-MW, densely functionalized α-bromoketone
Fragment elaboration via nucleophilic displacement, ATP hinge-binding mimicry
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